2,4-Dimethoxypyrimidine-5-acetic acid

Cytotoxicity Anticancer Structure-Activity Relationship

2,4-Dimethoxypyrimidine-5-acetic acid (CAS 902130-88-5) is a heterocyclic pyrimidine derivative bearing two methoxy substituents at the C-2 and C-4 positions and an acetic acid moiety at the C-5 position. Its molecular formula is C8H10N2O4 with a molecular weight of 198.18 g/mol.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 902130-88-5
Cat. No. B3300480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxypyrimidine-5-acetic acid
CAS902130-88-5
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1CC(=O)O)OC
InChIInChI=1S/C8H10N2O4/c1-13-7-5(3-6(11)12)4-9-8(10-7)14-2/h4H,3H2,1-2H3,(H,11,12)
InChIKeyNMFYUGVGVKHQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxypyrimidine-5-acetic Acid (CAS 902130-88-5): Physicochemical and Structural Baseline for Procurement


2,4-Dimethoxypyrimidine-5-acetic acid (CAS 902130-88-5) is a heterocyclic pyrimidine derivative bearing two methoxy substituents at the C-2 and C-4 positions and an acetic acid moiety at the C-5 position. Its molecular formula is C8H10N2O4 with a molecular weight of 198.18 g/mol . The compound is typically supplied at ≥95% purity and is utilized as a synthetic building block in medicinal chemistry and agrochemical research [1]. It exists as a solid at ambient temperature with predicted physicochemical properties including a logP of approximately 0.49–1.01, indicating moderate lipophilicity .

Why Generic Substitution of 2,4-Dimethoxypyrimidine-5-acetic Acid (CAS 902130-88-5) Fails: Structural Determinants of Activity


In-class substitution of 2,4-dimethoxypyrimidine-5-acetic acid with structurally similar pyrimidine analogs is not straightforward due to the pronounced influence of C-2 and C-4 substituents on biological activity. Comparative studies reveal that 2,4-dichloro analogs exhibit cytotoxic potency approximately 13- to 140-fold higher than the corresponding 2,4-dimethoxy derivatives in vitro (ED50 0.2–0.3 μg/mL vs. 4–28 μg/mL) [1]. Furthermore, within the 2,4-dimethoxypyrimidine series, the C-5 substituent significantly modulates activity, with potency varying by an order of magnitude depending on the functional group present [1]. Therefore, indiscriminate replacement of this compound with a generic pyrimidine-5-acetic acid derivative may yield substantially different biological outcomes or synthetic efficiency, making precise compound selection critical for reproducible research and development.

Quantitative Differentiation of 2,4-Dimethoxypyrimidine-5-acetic Acid (CAS 902130-88-5) from Closest Analogs


Cytotoxic Potency: 2,4-Dimethoxy vs. 2,4-Dichloro Substitution Comparison

The C-2 and C-4 substituents on the pyrimidine ring are critical determinants of cytotoxic activity. In a direct head-to-head comparison, 2,4-dichloro substituted pyrimidines demonstrated significantly higher potency (ED50 = 0.2–0.3 μg/mL) than their corresponding 2,4-dimethoxy analogs (ED50 = 4–28 μg/mL) in the in vitro L1210 murine leukemia screen [1]. This represents a 13- to 140-fold difference in potency depending on the specific C-5 substituent. The reference standard melphalan exhibited an ED50 of 0.15 μg/mL in the same assay [1].

Cytotoxicity Anticancer Structure-Activity Relationship

C-5 Substituent-Dependent Activity Modulation within 2,4-Dimethoxypyrimidine Series

Within the 2,4-dimethoxypyrimidine series specifically, the nature of the C-5 substituent significantly influences cytotoxic activity. The relative potency order was established as: oxiranyl (compound 9) > -CH(OH)CH2I (compound 7) > (E)-CH=CHI (compound 12) > CH(OH)CHI2 (compound 13) and haloethyl derivatives (compounds 14a, 14b) [1]. This demonstrates that even among compounds sharing the same 2,4-dimethoxy core, activity can vary substantially depending on the C-5 functional group.

Cytotoxicity SAR Medicinal Chemistry

Class-Level Therapeutic Relevance: Pyrimidin-5-yl Acetic Acid Derivatives as CRTH2 Antagonists

Pyrimidin-5-yl acetic acid derivatives constitute a recognized pharmacophore class for CRTH2 (G-protein coupled receptor expressed on Th2 cells) antagonism, a validated therapeutic target for allergic and inflammatory diseases including asthma, allergic rhinitis, and atopic dermatitis [1]. Patents describe isotopically enriched pyrimidin-5-yl acetic acid derivatives (including ²H and ¹³C variants) developed to extend pharmacological half-life and reduce metabolic liabilities in vivo [1]. While specific IC50 values for 2,4-dimethoxypyrimidine-5-acetic acid are not reported, the core scaffold is established as active against this target.

CRTH2 Antagonist Allergic Disease Inflammation

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity

The molecular weight of 2,4-dimethoxypyrimidine-5-acetic acid is 198.18 g/mol . The predicted logP for the core 2,4-dimethoxypyrimidine scaffold ranges from 0.49 to 1.01 , indicating moderate lipophilicity. The addition of the acetic acid moiety at C-5 introduces a polar, ionizable group that will further modulate the compound's overall hydrophilicity and hydrogen bonding capacity compared to analogs lacking the carboxylic acid functionality.

Physicochemical Properties Lipophilicity Drug-likeness

Recommended Research and Industrial Application Scenarios for 2,4-Dimethoxypyrimidine-5-acetic Acid (CAS 902130-88-5)


Structure-Activity Relationship (SAR) Studies in Anticancer Research

This compound serves as a valuable tool compound for SAR investigations of pyrimidine-based cytotoxic agents. The established differential potency between 2,4-dimethoxy and 2,4-dichloro analogs (ED50 4–28 μg/mL vs. 0.2–0.3 μg/mL in L1210 cells) provides a quantitative benchmark for evaluating the impact of electron-donating vs. electron-withdrawing substituents on cytotoxicity [1]. Researchers can utilize this compound as a less potent control or as a scaffold for further C-5 derivatization to explore activity modulation.

Medicinal Chemistry: CRTH2 Antagonist Lead Optimization

Given the established role of pyrimidin-5-yl acetic acid derivatives as CRTH2 antagonists, this compound may be employed as a starting scaffold for the development of novel anti-inflammatory or anti-allergic agents [1]. The 2,4-dimethoxy substitution pattern offers a distinct electronic profile compared to other in-class candidates, potentially influencing receptor binding kinetics, metabolic stability, or selectivity. The carboxylic acid functionality provides a handle for prodrug strategies or salt formation to optimize pharmacokinetic properties [1].

Synthetic Intermediate for Heterocyclic Chemistry

The compound is a versatile building block for the synthesis of more complex pyrimidine derivatives, including those with functionalized C-5 substituents. General synthetic protocols for 2,4-dimethoxypyrimidines with highly functionalized C-5 groups are well-established [2]. The acetic acid moiety can be further derivatized via esterification, amidation, or reduction to access alcohols, amides, or other functional groups, making this compound a useful intermediate in heterocyclic and medicinal chemistry campaigns.

Agrochemical Research and Development

Pyrimidine derivatives are widely employed in agrochemicals as herbicides, fungicides, and plant growth regulators. While specific activity data for this compound in agrochemical assays are not available in the provided evidence, the pyrimidine-5-acetic acid scaffold is recognized for diverse biological activities relevant to crop protection [1]. The compound may be evaluated as a synthetic intermediate or as a screening candidate in agrochemical discovery programs targeting enzyme inhibition pathways such as acetolactate synthase (ALS) or other validated targets [3].

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